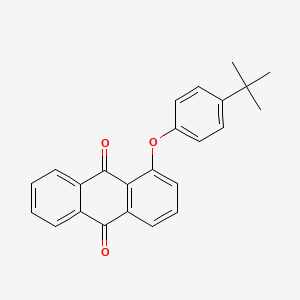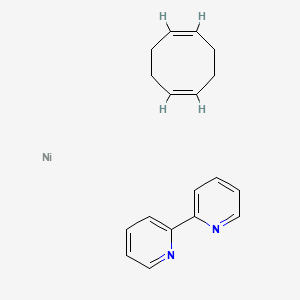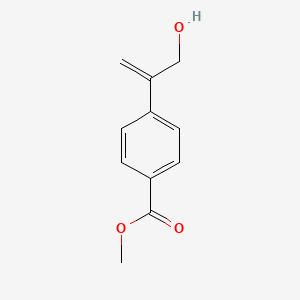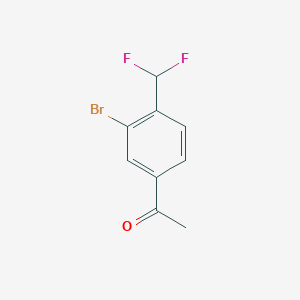
8-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of brominated naphthalenes This compound is characterized by the presence of a bromine atom, two methyl groups, and a ketone functional group within a dihydronaphthalene framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of a precursor naphthalene derivative. One common method is the bromination of 4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions, optimized for yield and purity. This could include continuous flow reactors or batch processes with stringent control over reaction parameters such as temperature, concentration, and reaction time.
化学反応の分析
Types of Reactions
8-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
作用機序
The mechanism of action of 8-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
8-Bromo-1-tetralone: Another brominated naphthalene derivative with similar structural features.
4,4-Dimethyl-1-tetralone: Lacks the bromine atom but shares the dihydronaphthalene framework.
1-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene: Similar in structure but with different bromination and hydrogenation patterns.
Uniqueness
8-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both bromine and a ketone group provides versatile sites for chemical modification, making it a valuable compound for synthetic and research purposes.
特性
分子式 |
C12H13BrO |
|---|---|
分子量 |
253.13 g/mol |
IUPAC名 |
8-bromo-4,4-dimethyl-2,3-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H13BrO/c1-12(2)7-6-10(14)11-8(12)4-3-5-9(11)13/h3-5H,6-7H2,1-2H3 |
InChIキー |
JNGSGTDFYNTMHM-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(=O)C2=C1C=CC=C2Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















